molecular formula C12H14Cl2N4O B1450314 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride CAS No. 954850-14-7

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

Cat. No.: B1450314
CAS No.: 954850-14-7
M. Wt: 301.17 g/mol
InChI Key: RVSVOUDFVKINAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Chemical Reactions Analysis

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to exert its antiviral effects . The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules makes it a valuable compound for further research.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O.ClH/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17;/h1-4,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSVOUDFVKINAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
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1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
Reactant of Route 5
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride
Reactant of Route 6
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride

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